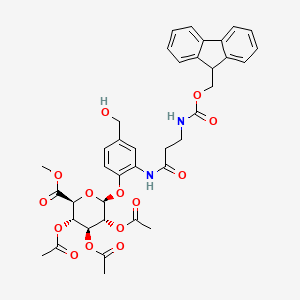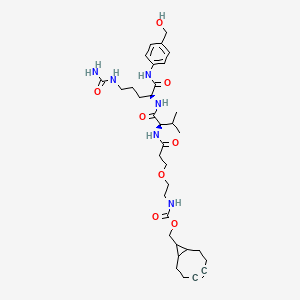
BCN-PEG1-Val-Cit-PAB-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCN-PEG1-Val-Cit-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly valuable in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs specifically to cancer cells. The BCN group in the compound allows for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a useful reagent in click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCN-PEG1-Val-Cit-PAB-OH involves multiple steps:
Formation of BCN Group: The BCN group is synthesized through a series of reactions starting from cyclooctyne derivatives.
PEGylation: The PEG1 unit is introduced to enhance solubility and biocompatibility.
Val-Cit Linker Addition: The valine-citrulline dipeptide is added, which is cleavable by cathepsin B.
PAB Group Addition: The para-aminobenzyloxycarbonyl (PAB) group is added to facilitate the release of the drug payload upon cleavage.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, including:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Synthesis: For higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
BCN-PEG1-Val-Cit-PAB-OH undergoes several types of chemical reactions:
Cleavage Reactions: The Val-Cit linker is specifically cleaved by cathepsin B, an enzyme present in lysosomes.
Click Chemistry Reactions: The BCN group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.
Common Reagents and Conditions
Cleavage Reactions: Typically occur under lysosomal conditions with the presence of cathepsin B.
Click Chemistry Reactions: Conducted under mild conditions, often at room temperature, without the need for copper catalysts.
Major Products Formed
Cleavage Reactions: Release of the cytotoxic drug payload within the target cell.
Click Chemistry Reactions: Formation of stable triazole linkages.
Scientific Research Applications
BCN-PEG1-Val-Cit-PAB-OH has a wide range of scientific research applications:
Chemistry: Used in click chemistry for bioconjugation and labeling.
Biology: Facilitates the study of cellular processes through targeted delivery of probes.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy
Industry: Employed in the synthesis of specialized polymers and materials.
Mechanism of Action
The mechanism of action of BCN-PEG1-Val-Cit-PAB-OH involves:
Targeting: The compound is conjugated to an antibody that specifically targets cancer cells.
Internalization: The antibody-drug conjugate is internalized by the cancer cell.
Cleavage: The Val-Cit linker is cleaved by cathepsin B in the lysosome, releasing the cytotoxic drug.
Action: The released drug exerts its cytotoxic effects, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
BCN-PEG2-Val-Cit-PAB-OH: Similar structure but with a longer PEG chain.
BCN-PEG3-Val-Cit-PAB-OH: Further extended PEG chain for enhanced solubility.
BCN-PEG4-Val-Cit-PAB-OH: Even longer PEG chain for specific applications requiring higher solubility.
Uniqueness
BCN-PEG1-Val-Cit-PAB-OH is unique due to its optimal balance between solubility and stability, making it highly effective for use in antibody-drug conjugates .
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[3-[[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N6O8/c1-22(2)30(32(44)39-28(10-7-16-36-33(35)45)31(43)38-24-13-11-23(20-41)12-14-24)40-29(42)15-18-47-19-17-37-34(46)48-21-27-25-8-5-3-4-6-9-26(25)27/h11-14,22,25-28,30,41H,5-10,15-21H2,1-2H3,(H,37,46)(H,38,43)(H,39,44)(H,40,42)(H3,35,36,45)/t25?,26?,27?,28-,30+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYNANIXGPEZED-RHMCSHEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N6O8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-5-(carbamoylamino)-2-[[(2R)-2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B8114100.png)
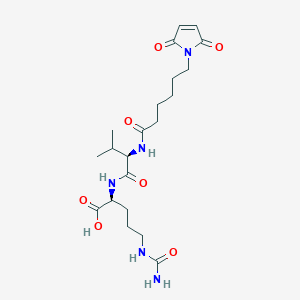

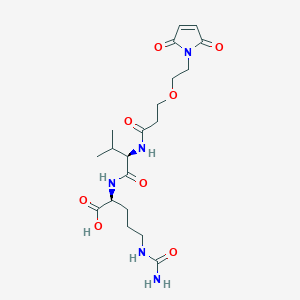
![(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114125.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8114130.png)
![(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B8114136.png)
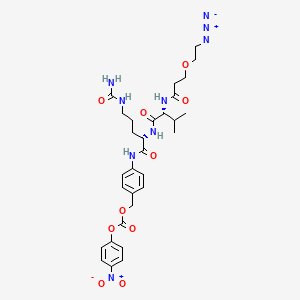
![(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B8114148.png)

![(2S)-2-[[(2R)-2-[3-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B8114159.png)

